molecular formula C17H21N5O2S B5601253 4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone

4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5601253
M. Wt: 359.4 g/mol
InChI Key: XLFCNSOOTNWSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to our compound of interest, typically involves multi-component reactions, which may include cyclocondensation or reactions with ethyl acetoacetate and different amines. These methods aim to achieve high yields and selectivity under specific conditions (Bhat et al., 2018; Sugimoto et al., 1990). For instance, enaminones can be synthesized by refluxing with dimethylformamide dimethylacetal (DMF–DMA) without any solvent, followed by reactions with urea and various substituted benzaldehydes in the presence of glacial acetic acid to obtain dihydropyrimidinone derivatives containing piperazine/morpholine moiety (Bhat et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, is critical for confirming the geometry, bond lengths, and angles of newly synthesized compounds. The piperazine ring often adopts a chair or boat conformation, influencing the compound's reactivity and interaction capabilities (Al-Abdullah et al., 2012). The structural analysis is essential for understanding the molecular basis of the compound's physical and chemical properties (Al-Abdullah et al., 2012).

Scientific Research Applications

Herbicidal and Plant Growth Regulatory Potential

  • Compounds similar to 4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone have been synthesized and evaluated as potential herbicides and plant growth regulators. These compounds, featuring a piperazine ring and aryl(thio)carbamoyl groups, showed significant herbicidal activity against Triticum aestivum. A specific compound with an unsubstituted phenylcarbamoyl group linked directly to the piperazine ring exhibited cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).

Antimicrobial Applications

  • Several studies have synthesized derivatives of 1,2,4-triazole, which include structural elements similar to the compound . These derivatives demonstrated good to moderate antimicrobial activities against various test microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi (Bektaş et al., 2010), (Fandaklı et al., 2012).

Applications in Medicinal Chemistry

  • Novel piperazine derivatives have been synthesized and characterized, with some demonstrating promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
  • Another study focused on the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which showed higher antimicrobial activity against specific bacteria and fungi compared to other synthesized compounds (Önkol et al., 2008).

Insecticidal Research

  • Research exploring the use of piperazine-based compounds as lead compounds for new insecticides has been conducted. These studies aim to develop insecticides with novel modes of action, indicating the potential of these compounds in agricultural applications (Cai et al., 2010).

properties

IUPAC Name

4-[2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-3-14-18-17(20-19-14)25-11-16(24)21-8-9-22(15(23)10-21)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFCNSOOTNWSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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